1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea
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Overview
Description
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea is an organic compound that features a pyrrolidine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea typically involves the reaction of a pyrrolidine derivative with a nitrophenyl isocyanate. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Depending on the specific reaction, catalysts such as bases (e.g., triethylamine) may be used.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for 1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-chlorophenyl)urea: Similar structure with a chlorophenyl group instead of a nitrophenyl group.
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-methylphenyl)urea: Contains a methylphenyl group.
Uniqueness
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea is unique due to the presence of the nitrophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
50529-02-7 |
---|---|
Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(1E)-1-(1-methylpyrrolidin-2-ylidene)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C12H14N4O3/c1-15-8-2-3-11(15)14-12(17)13-9-4-6-10(7-5-9)16(18)19/h4-7H,2-3,8H2,1H3,(H,13,17)/b14-11+ |
InChI Key |
VAODBZOYKXWEQR-SDNWHVSQSA-N |
Isomeric SMILES |
CN\1CCC/C1=N\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1CCCC1=NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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